molecular formula C12H15Br B13500630 5-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene

5-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene

Cat. No.: B13500630
M. Wt: 239.15 g/mol
InChI Key: SKYFBQBTOJFAAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene is a compound belonging to the class of annulenes, which are monocyclic hydrocarbons containing conjugated double bonds. This particular compound features a bromomethyl group attached to a tetrahydrobenzoannulene ring, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene typically involves the bromination of a suitable precursor. One common method is the bromination of 6,7,8,9-tetrahydro-5H-benzo7annulene using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether solvents.

Major Products

    Substitution: Products include azido, thiol, or alkoxy derivatives.

    Oxidation: Products include alcohols, aldehydes, or ketones.

    Reduction: The primary product is 6,7,8,9-tetrahydro-5H-benzoannulene.

Scientific Research Applications

5-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Potential use in the development of bioactive compounds and studying biological pathways.

    Medicine: Investigated for its potential in drug development, particularly in designing molecules with specific biological activities.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene depends on the specific reactions it undergoes. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the compound undergoes changes in oxidation state, leading to the formation of new functional groups.

Comparison with Similar Compounds

Similar Compounds

    Benzene: A simple aromatic annulene with six carbon atoms.

    Cyclooctatetraene: An eight-membered annulene with alternating double bonds.

    Naphthalene: A fused aromatic system with two benzene rings.

Uniqueness

5-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene is unique due to the presence of the bromomethyl group, which makes it more reactive and versatile in chemical synthesis compared to other annulenes. Its tetrahydro structure also imparts different chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H15Br

Molecular Weight

239.15 g/mol

IUPAC Name

5-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene

InChI

InChI=1S/C12H15Br/c13-9-11-7-2-1-5-10-6-3-4-8-12(10)11/h3-4,6,8,11H,1-2,5,7,9H2

InChI Key

SKYFBQBTOJFAAH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC=CC=C2C(C1)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.